REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.CCOC(C)=O.[CH3:17][N:18](C=O)[CH3:19]>>[CH3:17][N:18]([CH3:19])[C:6]([C:5]1[CH:9]=[CH:10][C:2]([SH:1])=[CH:3][CH:4]=1)=[O:7]
|
Name
|
Di-Phosphorous pentoxide
|
Quantity
|
923 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 mg
|
Type
|
reactant
|
Smiles
|
SC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
thiol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
disulphide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for sixteen hours at 150° C. under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
WASH
|
Details
|
The solution was washed with water (100 ml), brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The volatile material was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2.5% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
to give two samples
|
Type
|
ADDITION
|
Details
|
One sample containing
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 1-2.5% MeOH in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)C1=CC=C(C=C1)S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 760 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |